molecular formula C9H10N2O3 B14315967 2-Oxopropyl pyridin-4-ylcarbamate CAS No. 114216-63-6

2-Oxopropyl pyridin-4-ylcarbamate

Cat. No.: B14315967
CAS No.: 114216-63-6
M. Wt: 194.19 g/mol
InChI Key: SPQBZDLDOAVJBT-UHFFFAOYSA-N
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Description

2-Oxopropyl pyridin-4-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a carbamate group and a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl pyridin-4-ylcarbamate typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the reaction of pyridine-4-ylamine with 2-oxopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopropyl pyridin-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxopropyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopropyl pyridin-4-ylcarbamate is unique due to the presence of both the pyridine ring and the 2-oxopropyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides distinct reactivity compared to other carbamates .

Properties

CAS No.

114216-63-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-oxopropyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C9H10N2O3/c1-7(12)6-14-9(13)11-8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,10,11,13)

InChI Key

SPQBZDLDOAVJBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC(=O)NC1=CC=NC=C1

Origin of Product

United States

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